molecular formula C9H5Cl2NO B8805608 5-chloro-1H-indole-2-carbonyl Chloride CAS No. 64507-05-7

5-chloro-1H-indole-2-carbonyl Chloride

Cat. No.: B8805608
CAS No.: 64507-05-7
M. Wt: 214.04 g/mol
InChI Key: LBBTVMUXRHWFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1H-indole-2-carbonyl chloride (CAS 64507-05-7) is a versatile chemical building block of significant interest in medicinal chemistry research. This acid chloride serves as a key synthetic intermediate for the preparation of novel carboxamide derivatives. Its primary research value lies in the synthesis of potential therapeutic agents, particularly in the fields of metabolic and cardiovascular disease. Studies have demonstrated that compounds synthesized from this intermediate, specifically N-(benzoylphenyl)-5-chloro-1H-indole-2-carboxamides, exhibit promising hypolipidemic activity in experimental models . These novel molecules have been shown to significantly reduce elevated plasma triglycerides and total cholesterol, while increasing high-density lipoprotein-cholesterol (HDL-C) levels in Triton WR-1339-induced hyperlipidemic rats . Furthermore, this reagent is utilized in the synthesis of more complex bifunctional molecules, such as CP-526423, which has been investigated as a dual-action agent for type 2 diabetes and dyslipidemia . The mechanism of action for these advanced compounds is linked to the inhibition of key metabolic enzymes, including glycogen phosphorylase and lanosterol 14α-demethylase (CYP51), which play roles in glucose regulation and cholesterol synthesis, respectively . The this compound scaffold provides researchers with a critical starting point for exploring structure-activity relationships and developing new candidates for pharmacological evaluation. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, as it is classified as corrosive and poses severe skin burn and eye damage hazard (H314) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64507-05-7

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

5-chloro-1H-indole-2-carbonyl chloride

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H

InChI Key

LBBTVMUXRHWFQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 1h Indole 2 Carbonyl Chloride

Precursor Synthesis: Pathways to 5-Chloro-1H-indole-2-carboxylic Acid

The cornerstone of synthesizing the target acid chloride is the efficient production of its carboxylic acid precursor. Several classic and modern synthetic strategies can be employed to introduce a carboxyl group at the C-2 position of the 5-chloroindole scaffold.

Established Carboxylation Routes for Indole (B1671886) Derivatives

Historically significant methods for indole synthesis can be adapted to produce 5-chloro-1H-indole-2-carboxylic acid with high regioselectivity.

The Reissert Indole Synthesis : This method is a powerful route for preparing indole-2-carboxylic acids. researchgate.netresearchgate.net The synthesis begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization. wikipedia.org To obtain the 5-chloro derivative, the logical starting material would be 4-chloro-2-nitrotoluene. The initial condensation, typically facilitated by a base like potassium ethoxide, yields an ethyl o-nitrophenylpyruvate. wikipedia.org Subsequent reductive cyclization of this intermediate, for instance using zinc in acetic acid, leads directly to the formation of the indole-2-carboxylic acid. wikipedia.org This method is advantageous as the carboxyl group is incorporated from the outset, ensuring its position at C-2. Researchers have successfully employed the Reissert reaction to create similarly substituted indoles, such as ethyl 5-chloro-4-fluoroindole-2-carboxylate, underscoring its utility for this class of compounds. researchgate.net

The Fischer Indole Synthesis : As one of the most fundamental methods for indole synthesis, the Fischer reaction can also be tailored for this purpose. alfa-chemistry.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone. thermofisher.com To generate an indole-2-carboxylic acid, the arylhydrazone of a pyruvate is used. alfa-chemistry.com For the specific synthesis of the 5-chloro precursor, 4-chlorophenylhydrazine would be reacted with pyruvic acid to form the necessary hydrazone, which is then cyclized under acidic conditions (e.g., using polyphosphoric acid or zinc chloride) to yield 5-chloro-1H-indole-2-carboxylic acid. alfa-chemistry.comwikipedia.orgthermofisher.com

Optimization of Indole Functionalization Approaches

Beyond the classical named reactions, optimization of the synthesis can be achieved through functionalization of a pre-existing 5-chloroindole ring. A common and direct route involves the hydrolysis of a corresponding ester.

Ester Hydrolysis : A frequently cited method for obtaining 5-chloro-1H-indole-2-carboxylic acid is the alkaline hydrolysis of its ethyl ester, ethyl 5-chloroindole-2-carboxylate. chemicalbook.com This approach is straightforward and often proceeds in high yield. The process typically involves refluxing the ethyl ester with a base such as sodium hydroxide in a mixed solvent system like methanol and water. chemicalbook.com Following the reaction, acidification of the mixture precipitates the desired carboxylic acid, which can then be isolated by filtration. chemicalbook.com This method's efficiency is contingent on the availability of the starting ester, which can itself be prepared via routes like the Reissert synthesis. researchgate.net

Conversion to Acid Chloride: Reagent and Condition Optimization

The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. For 5-chloro-1H-indole-2-carboxylic acid, this is typically achieved using chlorinating agents like thionyl chloride or oxalyl chloride. The choice of reagent and conditions can influence reaction efficiency and product purity.

Thionyl Chloride (SOCl₂) Mediated Transformations

Thionyl chloride (SOCl₂) is a widely used and effective reagent for preparing acid chlorides from carboxylic acids. libretexts.orgmasterorganicchemistry.com The reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org The subsequent nucleophilic attack by a chloride ion results in the formation of the acid chloride. A significant advantage of using SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which facilitates their removal from the reaction mixture and simplifies product purification. blogspot.com

Typical conditions involve heating the carboxylic acid in neat thionyl chloride at reflux or using an inert solvent. commonorganicchemistry.com

ReagentSolventTemperatureTypical Duration
Thionyl Chloride (SOCl₂)Neat (no solvent) or inert solvents (e.g., Toluene)Reflux1-4 hours

Oxalyl Chloride ((ClCO)₂) Facilitated Conversions

Oxalyl chloride is another common reagent for this transformation, often considered milder and more selective than thionyl chloride. researchgate.net It is particularly useful for substrates that may be sensitive to the higher temperatures or harsher conditions sometimes required for thionyl chloride reactions. The reaction with oxalyl chloride is frequently performed at or below room temperature in an inert solvent, such as dichloromethane (DCM). commonorganicchemistry.comcommonorganicchemistry.com

ReagentCatalystSolventTemperature
Oxalyl Chloride ((COCl)₂)Catalytic N,N-Dimethylformamide (DMF)Dichloromethane (DCM), Hexane0 °C to Room Temperature

Influence of Catalytic Additives (e.g., N,N-Dimethylformamide) and Solvent Systems

The rate of acid chloride formation, particularly with oxalyl chloride, is significantly enhanced by the use of a catalytic amount of N,N-Dimethylformamide (DMF). researchgate.netresearchgate.net DMF is not merely a solvent but acts as a true catalyst in the reaction. nih.gov

The catalytic mechanism involves the initial reaction of DMF with the chlorinating agent (either oxalyl chloride or thionyl chloride) to form a highly reactive Vilsmeier-type intermediate, an imidoyl chloride. blogspot.comnih.govyoutube.com This intermediate is a much more potent electrophile than the chlorinating agent itself. The carboxylic acid then attacks this active species, leading to the formation of the acid chloride and regenerating the DMF catalyst, allowing it to re-enter the catalytic cycle. blogspot.comyoutube.com This catalytic approach allows the reaction to proceed quickly and under milder conditions than would otherwise be possible. youtube.com

The choice of solvent is also crucial. Aprotic solvents like dichloromethane (DCM) are commonly used as they are inert to the reagents and readily dissolve the starting materials. commonorganicchemistry.comorgsyn.org The use of a solvent allows for better temperature control and easier handling of the reaction mixture compared to neat conditions.

Direct Chlorination Strategies

The most direct and widely employed method for synthesizing 5-chloro-1H-indole-2-carbonyl chloride is the chlorination of 5-chloro-1H-indole-2-carboxylic acid. This is typically achieved using standard chlorinating agents that convert a carboxylic acid's hydroxyl group into a good leaving group, facilitating nucleophilic substitution by a chloride ion.

Thionyl Chloride (SOCl₂): The use of thionyl chloride is a classic and effective method for this transformation. The reaction involves heating the carboxylic acid in neat thionyl chloride or in an inert solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. The general mechanism involves the carboxylic acid oxygen attacking the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to release SO₂ and HCl, yielding the acyl chloride.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acyl chlorides. It is often considered a milder alternative to thionyl chloride and the reaction can typically be carried out under less harsh conditions, often at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is commonly added to facilitate the reaction. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases, which aids in workup.

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Reflux in neat reagent or inert solventReadily available, volatile byproductsCan be harsh, may require higher temperatures
Oxalyl Chloride ((COCl)₂)Room temperature in solvent (e.g., DCM) with catalytic DMFMilder conditions, volatile byproductsMore expensive than thionyl chloride

Emerging Synthetic Strategies for Indole-2-carbonyl Derivatives

While direct chlorination is standard for producing the acyl chloride from the carboxylic acid, emerging strategies focus on the innovative synthesis of the core indole-2-carbonyl structure itself. These methods offer novel pathways to the precursors of this compound.

Metal-Catalyzed Carbonylative Approaches to Indole Core (e.g., Pd(0)-catalyzed, Ru-catalyzed)

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions to construct complex heterocyclic structures like indoles. These carbonylative approaches introduce a carbon monoxide (CO) moiety during the formation of the indole ring, directly yielding indole-carbonyl compounds.

Palladium(0)-Catalyzed Synthesis: Palladium catalysts are versatile tools for constructing C-N and C-C bonds. One strategy involves the Pd(0)-catalyzed carbonylative cyclization of substrates like 2-alkynylanilines. rsc.org In these reactions, the palladium catalyst facilitates the insertion of carbon monoxide and subsequent intramolecular amination to form the indole-2-carbonyl scaffold. nih.govnih.gov These methods are valued for their efficiency and the ability to introduce molecular complexity in a single step. beilstein-journals.org

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have also been employed in the synthesis of indole derivatives through C-H activation and annulation reactions. researchgate.netmdpi.com For instance, ruthenium(II)-catalyzed [3+2] annulation of N-nitrosoanilines with alkynes can produce substituted indoles. researchgate.net While not always directly yielding a 2-carbonyl derivative, these methods represent advanced strategies for building the indole core, which can then be further functionalized. researchgate.net Some ruthenium-catalyzed processes can achieve cycloisomerization of 2-alkynylanilides to produce 3-substituted indoles via a 1,2-carbon migration, showcasing the diverse reactivity of these catalysts. acs.org

Catalyst TypeGeneral ApproachKey Features
Palladium (Pd)Carbonylative cyclization of precursors like 2-alkynylanilinesHigh efficiency, direct incorporation of carbonyl group
Ruthenium (Ru)C-H activation, annulation, and cycloisomerization reactionsVersatile for various indole derivatives, advanced C-H functionalization

Regioselective Functionalization Techniques for Indole Ring Systems

Achieving the specific substitution pattern of this compound relies on precise control over the position of chemical reactions on the indole ring. Regioselective functionalization is key to introducing the chloro group at the C5 position and the carbonyl group at the C2 position.

The indole ring has distinct regions of reactivity; the pyrrole ring (positions 1, 2, and 3) is generally more electron-rich and reactive towards electrophiles than the benzene (B151609) ring (positions 4, 5, 6, and 7).

C5-Chlorination: The introduction of a chlorine atom at the C5 position of the indole ring is a critical step in synthesizing the precursor. While direct electrophilic chlorination of indole can lead to mixtures of products, regioselective methods have been developed. These can involve the use of directing groups to guide the electrophile to the desired position or the use of specific catalytic systems that favor C5 functionalization. For example, copper-catalyzed C5-H alkylation has been demonstrated, indicating the feasibility of metal-mediated functionalization on the benzene portion of the indole. nih.gov

C2-Functionalization: The C2 position of indole is less nucleophilic than the C3 position. Therefore, direct electrophilic attack at C2 is less common. Functionalization at C2 often involves strategies such as lithiation followed by quenching with an electrophile (like CO₂ to form the carboxylic acid), or transition-metal-catalyzed C-H activation. nih.govresearchgate.netrsc.org Rhodium(III) catalysis, for example, has been shown to enable regioselective C2-H alkenylation of indoles. nih.gov

Purification and Characterization Methodologies for Synthetic Validation

The synthesis of a pure chemical compound is incomplete without rigorous purification and characterization. For this compound, which is a reactive solid, these steps are crucial to ensure its suitability for subsequent use.

Chromatographic Separation Techniques (e.g., Column Chromatography)

Column chromatography is a fundamental technique for purifying organic compounds. For indole derivatives, silica gel is a common stationary phase.

Flash Column Chromatography: This technique uses pressure to speed up the separation process. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is chosen to allow for the separation of the desired product from unreacted starting materials and byproducts. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For higher purity requirements or for analytical validation, HPLC is employed. Reverse-phase columns (like C18) are often used for indole derivatives, with a mobile phase typically consisting of a mixture of acetonitrile and water, sometimes with an acid modifier like formic acid for mass spectrometry compatibility. sielc.com

Recrystallization Strategies for Purity Enhancement

Recrystallization is a powerful technique for purifying solid compounds. mt.com The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures but low solubility at colder temperatures. mt.com As the saturated solution cools, the compound crystallizes out, leaving the more soluble impurities behind in the mother liquor. The choice of solvent is critical; it should not react with the compound and should have a steep solubility curve for the target compound. For indole derivatives, solvents such as methanol/water mixtures or various organic solvents can be effective. researchgate.net The purified crystals are then collected by filtration. mt.com

TechniquePrincipleApplication
Column ChromatographyDifferential adsorption of components onto a stationary phaseSeparation of reaction mixtures, isolation of the primary product
RecrystallizationDifferential solubility of a solid in a solvent at varying temperaturesFinal purification of a solid product to obtain high-purity crystalline material

Spectroscopic and Spectrometric Elucidation of Structure

The definitive identification of this compound necessitates a combination of spectroscopic methods to probe its atomic and molecular properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR including HMBC, HSQC, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms within the molecule. While specific spectral data for this compound is not widely published in peer-reviewed literature due to its nature as a reactive intermediate, the expected chemical shifts and correlations can be inferred from its structural analogues and precursors.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons on the indole ring. The proton at the C3 position would likely appear as a singlet. The protons on the benzene portion of the indole ring (H4, H6, and H7) would exhibit characteristic splitting patterns (doublets or doublet of doublets) influenced by their coupling with adjacent protons. The N-H proton of the indole ring is expected to appear as a broad singlet.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings between protons and carbons (2-3 bonds), which is crucial for confirming the connectivity of the carbonyl chloride group to the C2 position of the indole ring. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on related structures. Actual experimental values may vary.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-H> 10.0 (broad s)-
C=O-~160-165
C3-H~7.0-7.3 (s)~110-115
C4-H~7.6-7.8 (d)~120-125
C5-~128-132
C6-H~7.2-7.4 (dd)~123-127
C7-H~7.5-7.7 (d)~112-116
C3a-~127-131
C7a-~135-139
Mass Spectrometry (MS, HRESI-MS) Applications for Molecular Formula Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental formula of the compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements. For this compound (C₉H₅Cl₂NO), the expected molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This isotopic signature is a key diagnostic feature for confirming the presence and number of chlorine atoms in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band at a high frequency, characteristic of the C=O (carbonyl) stretching vibration of the acyl chloride group. This band is typically observed in the range of 1750-1850 cm⁻¹. Other significant absorptions would include the N-H stretching vibration of the indole ring (around 3300-3400 cm⁻¹) and C-H and C=C stretching vibrations from the aromatic rings.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
N-HStretch~3300-3400Medium
C-H (Aromatic)Stretch~3000-3100Medium
C=O (Acyl Chloride)Stretch~1750-1850Strong, Sharp
C=C (Aromatic)Stretch~1450-1600Medium
C-ClStretch~600-800Medium

Purity Assessment Protocols (e.g., High-Performance Liquid Chromatography (HPLC) with UV Detection)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reverse-phase HPLC method would typically be employed. For the related compound, 5-chloroindole-2-carboxylate, analysis can be performed on a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid sielc.com. A similar system would be suitable for the carbonyl chloride derivative. The compound possesses a chromophore, making it readily detectable by a UV detector. A purity of ≥95% is often required for subsequent synthetic applications.

Elemental Analysis for Composition Verification

Elemental analysis provides experimental percentages of carbon, hydrogen, and nitrogen in the compound. These values are compared against the theoretically calculated percentages for the molecular formula C₉H₅Cl₂NO. A close correlation between the experimental and theoretical values (typically within ±0.4%) serves as a fundamental confirmation of the compound's elemental composition and supports the purity assessment.

Interactive Data Table: Theoretical Elemental Composition

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.0150.51
HydrogenH1.012.36
ChlorineCl35.4533.13
NitrogenN14.016.54
OxygenO16.007.47

Reactivity Profiles and Mechanistic Investigations of 5 Chloro 1h Indole 2 Carbonyl Chloride

Nucleophilic Acylation Reactions

As a reactive acyl chloride, 5-chloro-1H-indole-2-carbonyl chloride readily undergoes nucleophilic acyl substitution. This reaction involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride leaving group, resulting in the formation of a new acyl derivative. This pathway is fundamental to the synthesis of a wide range of indole-2-carboxamides, esters, and thioesters.

Amidation Reactions for Carboxamide Synthesis with Amines and Anilines

The reaction of this compound with primary or secondary amines and anilines is a direct and efficient method for the synthesis of 5-chloro-1H-indole-2-carboxamides. This amidation is a cornerstone in the development of various biologically active molecules. While many modern syntheses utilize coupling reagents starting from the corresponding carboxylic acid, the underlying transformation proceeds via a highly reactive acyl intermediate, such as the acyl chloride.

Research has demonstrated the synthesis of a diverse library of N-substituted 5-chloro-1H-indole-2-carboxamides. For instance, coupling of the parent carboxylic acid with amines like N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride has been successfully achieved to produce the corresponding amide. acs.org This highlights the utility of the acylation reaction in creating complex molecules. Other studies have extensively explored the synthesis of various indole-2-carboxamides by coupling the indole-2-carboxylic acid core with a wide array of amines, a process for which the acyl chloride is a prime reactive intermediate. nih.govtandfonline.comnih.gov

The general reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction tolerates a wide variety of functional groups on the amine or aniline, allowing for the generation of diverse chemical libraries.

Table 1: Examples of Amidation Reactions

Amine/Aniline Reactant Resulting Carboxamide Product
Benzylamine N-Benzyl-5-chloro-1H-indole-2-carboxamide
Aniline 5-Chloro-N-phenyl-1H-indole-2-carboxamide
Morpholine (5-Chloro-1H-indol-2-yl)(morpholino)methanone
Phenethylamine 5-Chloro-N-phenethyl-1H-indole-2-carboxamide mdpi.com
N-(4-(aminomethyl)phenyl)methanesulfonamide N-((4-(Methanesulfonyl)phenyl)methyl)-5-chloro-1H-indole-2-carboxamide acs.org

Esterification and Thioesterification Pathways with Alcohols and Thiols

Following the same principle of nucleophilic acyl substitution, this compound reacts with alcohols and thiols to form the corresponding esters and thioesters, respectively.

Esterification: The reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields 5-chloro-1H-indole-2-carboxylates. This process, analogous to the Schotten-Baumann reaction, is efficient for a range of primary and secondary alcohols. Phenols can also be used as nucleophiles to generate phenyl esters. These ester derivatives are valuable intermediates in organic synthesis and can also be target molecules in their own right. nih.gov For example, ethyl 5-chloro-3-(aminomethyl)-1H-indole-2-carboxylates have been synthesized as part of broader chemical explorations. mdpi.com

Thioesterification: Thioesters, which are important in both chemical and biological contexts, can be prepared by reacting the acyl chloride with thiols (mercaptans). The greater nucleophilicity of sulfur compared to oxygen often leads to rapid and high-yielding reactions. This provides access to S-alkyl or S-aryl 5-chloro-1H-indole-2-carbothioates. While direct examples starting from this compound are not prevalent in the cited literature, the reaction of acyl chlorides with thiols is a well-established and reliable method for thioester synthesis. mdpi.com

Diverse Nucleophile Reactivity Studies

The high reactivity of the acyl chloride group allows it to react with a wide range of other nucleophiles. This versatility enables the synthesis of various derivatives for chemical and biological screening. For instance, reaction with water leads to hydrolysis, regenerating the parent 5-chloro-1H-indole-2-carboxylic acid. Reaction with carboxylate salts can produce carboxylic anhydrides. Furthermore, organometallic reagents such as Grignard reagents or organocuprates can react with acyl chlorides to form ketones, although careful control of reaction conditions is necessary to prevent over-addition to form tertiary alcohols. The selective acylation of indole (B1671886) derivatives themselves can be challenging due to multiple reactive sites, but methods using stable acyl sources like thioesters have been developed to achieve chemoselective N-acylation. d-nb.info

Substitution Reactions Involving the Halogen Atom

The chlorine atom at the 5-position of the indole ring is an aryl halide and is susceptible to various substitution reactions, particularly those mediated by transition metal catalysts. This allows for significant structural modifications of the indole core, separate from the chemistry of the carbonyl chloride group.

Halogen Exchange and Functional Group Introduction at the 5-Position

The chlorine atom at the 5-position can potentially be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or strongly activated substrates. A more common and synthetically useful approach is the halogen exchange (Halex) reaction. nih.gov For instance, under specific conditions, often involving a metal catalyst or specialized reagents, the 5-chloro group could be exchanged for another halogen, such as fluorine or iodine. researchgate.net This transformation can be valuable for tuning the electronic properties of the molecule or for preparing substrates for subsequent reactions, such as radioisotope labeling.

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Halide Functionalization

The 5-chloro position is well-suited for a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. researchgate.net These reactions significantly expand the chemical space accessible from the 5-chloro-indole scaffold.

Prominent examples of applicable cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 5-position.

Heck Coupling: Reaction with alkenes to introduce a vinyl group.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl substituent, a valuable handle for further transformations. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, providing access to 5-aminoindole derivatives.

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

These methodologies are widely used in medicinal chemistry and materials science to build complex molecular architectures from readily available halo-aromatic precursors. rsc.orgmdpi.com The specific choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.

Reduction Chemistry of the Carbonyl Chloride Moiety

The carbonyl chloride group in this compound is a highly reactive electrophilic center, susceptible to nucleophilic attack by hydride reagents. This reactivity allows for its controlled reduction to either the corresponding aldehyde or primary alcohol, and enables further synthetic transformations such as reductive amination.

Formation of Corresponding Aldehydes and Alcohols

The reduction of an acid chloride can yield either an aldehyde or a primary alcohol, depending on the reducing agent's reactivity and the reaction conditions.

Aldehyde Formation: To stop the reduction at the aldehyde stage, less reactive hydride reagents are required. Acid chlorides are highly reactive, and strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce them directly to the primary alcohol. A common method for this partial reduction is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate). Another effective laboratory reagent is lithium tri(t-butoxy)aluminum hydride, LiAl(OtBu)₃H. The steric bulk of the t-butoxy groups moderates the reactivity of the hydride source, preventing over-reduction of the intermediate aldehyde, especially at low temperatures such as -78 °C.

The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield 5-chloro-1H-indole-2-carbaldehyde.

Alcohol Formation: Full reduction to the corresponding primary alcohol, (5-chloro-1H-indol-2-yl)methanol, is readily achieved using strong reducing agents. Both lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can reduce acid chlorides to primary alcohols. LiAlH₄ is a significantly more potent reducing agent than NaBH₄ and reacts rapidly with acid chlorides. Sodium borohydride, while generally milder, is also capable of this transformation. The reaction proceeds via the initial formation of the aldehyde, which is immediately further reduced to the alcohol. The process involves two separate hydride additions to the carbonyl carbon.

Table 1: Reduction Conditions for this compound
Target ProductReagentTypical ConditionsNotes
5-chloro-1H-indole-2-carbaldehydeLithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H)Anhydrous solvent (e.g., THF), -78 °CPrevents over-reduction to the alcohol.
5-chloro-1H-indole-2-carbaldehydeH₂, Pd/BaSO₄ (Rosenmund Reduction)Anhydrous solvent (e.g., toluene), heatClassic method using a "poisoned" catalyst.
(5-chloro-1H-indol-2-yl)methanolLithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupHighly reactive, reduces aldehydes, ketones, esters, and carboxylic acids.
(5-chloro-1H-indol-2-yl)methanolSodium borohydride (NaBH₄)Protic solvent (e.g., ethanol, methanol)Milder than LiAlH₄ but effective for acid chlorides.

Reductive Amination Strategies for Amine Derivatives

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group into an amine. This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ. While the acid chloride itself does not directly undergo reductive amination, it serves as a stable precursor to the required aldehyde.

The strategy for synthesizing amine derivatives from this compound involves a two-step, one-pot sequence:

In Situ Aldehyde Formation: The acid chloride is first reduced to 5-chloro-1H-indole-2-carbaldehyde using a controlled reducing agent as described previously.

Imine Formation and Reduction: An appropriate primary or secondary amine is added to the reaction mixture. This amine reacts with the newly formed aldehyde to generate a corresponding iminium ion. A reducing agent present in the same pot, often a mild one like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), then reduces the iminium ion to the final amine product. Using a metal-free organocatalyst like B(C₆F₅)₃ with a hydrosilane reductant is also an effective modern approach.

This sequence allows for the synthesis of a wide array of N-substituted (5-chloro-1H-indol-2-yl)methanamines. The choice of amine dictates the final product, providing access to primary, secondary, and tertiary amines (if starting with a primary amine and formaldehyde, for example).

Intramolecular Cyclization and Rearrangement Processes

The indole nucleus and the C2-carbonyl chloride functionality provide a scaffold for constructing more complex, fused heterocyclic systems and for investigating molecular rearrangements.

Formation of Fused Heterocyclic Systems (e.g., Pyrazino[1,2-a]indoles)

Pyrazino[1,2-a]indoles are a class of fused heterocyclic compounds with significant interest in medicinal chemistry due to their neuropsychiatric and other biological properties. The synthesis of these systems can be achieved by constructing the pyrazine ring onto the indole framework.

A common synthetic route involves the reaction of an N-substituted indole bearing a reactive group at the C2 position. Starting with this compound, a plausible pathway to a pyrazino[1,2-a]indole system would involve:

N-Alkylation: The indole nitrogen is first functionalized with a group containing a nucleophile, such as N-(2-aminoethyl)ation.

Intramolecular Acylation: The pendant primary amine then acts as an intramolecular nucleophile, attacking the highly electrophilic carbonyl chloride at the C2 position.

Cyclization and Dehydration: This intramolecular amidation results in the formation of a six-membered lactam ring. Subsequent dehydration or further functionalization can lead to the final aromatic or partially saturated pyrazino[1,2-a]indole core.

This strategy leverages the reactivity of the acid chloride as an "electrophilic trigger" for the cyclization event, providing a direct route to these valuable fused heterocycles.

Studies on Claisen-Type Rearrangements in Indole Systems

The Claisen rearrangement is a powerful-sigmatropic rearrangement for C-C bond formation, classically involving the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. While this compound is not a direct substrate for a classic Claisen rearrangement, it can be converted into a precursor for a related transformation.

A relevant variant is the dearomative Claisen rearrangement of indole substrates. Studies have shown that 2-allyloxy indoles can undergo rearrangement where the formation of a strong carbonyl bond provides a thermodynamic driving force. To apply this concept, this compound would first be converted to the corresponding 5-chloro-1H-indole-2-carboxylic acid and then to an allyl ester. Heating this allyl 5-chloro-1H-indole-2-carboxylate could potentially initiate a rearrangement.

However, the aromatic stabilization energy of the indole ring presents a significant barrier to such dearomative processes. Research in this area has often focused on substrates like 3-indolyl alcohols, where chirality can be transferred with high fidelity. The direct application to a 2-carboxylate system is less common and would require overcoming the energetic cost of disrupting the indole's aromaticity. The reaction outcome would be highly dependent on the specific substrate and reaction conditions.

Comparative Reactivity with Analogous Indole-2-carbonyl Halides

The reactivity of this compound is primarily governed by two factors: the nature of the halogen on the acyl group and the electronic influence of the substituent at the C5 position of the indole ring.

Effect of the Acyl Halogen: The electrophilicity of the carbonyl carbon in acyl halides follows the order of the halogen's electronegativity and leaving group ability: F > Cl > Br > I. Acyl fluorides are generally the most stable and least reactive towards nucleophiles, while acyl iodides are the most reactive and least stable. This compound thus represents a balance of reactivity and stability, making it a convenient and widely used synthetic intermediate. It is more reactive than the corresponding acyl fluoride but more stable and easier to handle than the bromide or iodide analogs.

Effect of the C5-Substituent: The chloro group at the C5 position exerts a significant electronic influence on the indole ring. Chlorine is an electron-withdrawing group via induction (-I effect) but an electron-donating group via resonance (+R effect) due to its lone pairs. For halogens, the inductive effect typically dominates.

This net electron-withdrawing character deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole. However, it also influences the reactivity of the C2-carbonyl chloride. The electron-withdrawing nature of the C5-chloro group slightly increases the electrophilicity of the carbonyl carbon by pulling electron density away from the C2 position. This makes this compound marginally more reactive towards nucleophiles than the unsubstituted 1H-indole-2-carbonyl chloride. Conversely, an electron-donating group at C5 (e.g., methoxy) would slightly decrease the reactivity of the carbonyl chloride.

Table 2: Qualitative Reactivity Comparison of Indole-2-carbonyl Halides
CompoundEffect of C5-Substituent (on Carbonyl Carbon)Effect of Acyl HalideOverall Predicted Reactivity toward Nucleophiles
5-Methoxy-1H-indole-2-carbonyl chlorideElectron-donating (-OCH₃), decreases reactivity-Cl (baseline)Lower
1H-indole-2-carbonyl chloride-H (baseline)-Cl (baseline)Baseline
This compoundElectron-withdrawing (-Cl), increases reactivity-Cl (baseline)Higher
5-Nitro-1H-indole-2-carbonyl chlorideStrongly electron-withdrawing (-NO₂), strongly increases reactivity-Cl (baseline)Much Higher
5-Chloro-1H-indole-2-carbonyl bromideElectron-withdrawing (-Cl), increases reactivity-Br (better leaving group than Cl)Highest

Influence of Halogen Substituent (e.g., Fluoro, Bromo, Iodo) on Reactivity and Selectivity

The identity of the halogen atom at the 5-position of the indole ring exerts a profound influence on the reactivity of the 2-carbonyl chloride moiety, primarily through the interplay of inductive and resonance effects. This, in turn, affects the rate and selectivity of nucleophilic acyl substitution reactions.

The reactivity of the acyl chloride is dictated by the electrophilicity of the carbonyl carbon. Halogens are electronegative atoms that exert a through-sigma-bond electron-withdrawing inductive effect (-I), which tends to increase the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

Conversely, halogens also possess lone pairs of electrons that can be delocalized into the aromatic pi-system through a resonance effect (+R). This electron-donating effect opposes the inductive effect and tends to decrease the electrophilicity of the carbonyl carbon. The extent of this resonance donation is most effective for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, and it decreases for heavier halogens.

In the case of 5-halo-1H-indole-2-carbonyl chlorides, the expected order of reactivity towards nucleophiles, based on the net electron-withdrawing ability, would be:

Fluoro > Chloro > Bromo > Iodo

The nature of the halogen can also influence the selectivity of reactions, particularly in cases where multiple reactive sites are present in the nucleophile or when competing reaction pathways exist. For instance, in reactions with ambident nucleophiles, the harder nature of the carbonyl carbon in the 5-fluoro derivative might favor reaction with the harder nucleophilic center, whereas the softer carbonyl carbon in the 5-iodo derivative might show a preference for the softer nucleophilic site.

Table 1: Predicted Relative Reactivity of 5-Halo-1H-indole-2-carbonyl Chlorides in Nucleophilic Acyl Substitution

Halogen SubstituentInductive Effect (-I)Resonance Effect (+R)Net Electronic EffectPredicted Relative Reactivity
FluoroStrongestWeakStrongly Electron-WithdrawingHighest
ChloroStrongWeakerElectron-WithdrawingHigh
BromoWeakerWeakestModerately Electron-WithdrawingModerate
IodoWeakestNegligibleWeakly Electron-WithdrawingLowest

This table is based on established principles of physical organic chemistry. The actual relative reactivities may vary depending on the specific reaction conditions and the nature of the nucleophile.

Electronic and Steric Effects in Reaction Pathways

The reaction pathways of this compound are intricately governed by a combination of electronic and steric effects originating from the halogen substituent.

Electronic Effects:

The primary electronic effect of the 5-chloro substituent, as well as other halogens, is the modulation of the electrophilicity of the carbonyl carbon at the 2-position. This occurs through the inductive and resonance effects as previously discussed. The electron-withdrawing nature of the chlorine atom enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

This electronic influence extends to the stability of the tetrahedral intermediate formed during the nucleophilic acyl substitution mechanism. An electron-withdrawing group at the 5-position can stabilize the developing negative charge on the oxygen atom of the carbonyl group through the indole ring system. This stabilization of the intermediate can lead to a lower activation energy for the reaction, thereby increasing the reaction rate.

The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant (σ) for a para-chloro group in the benzene (B151609) system is positive, indicating its electron-withdrawing nature. While specific Hammett constants for substituted indoles may differ slightly, the general trend is expected to hold. The positive σ value for chlorine signifies that it will accelerate reactions that are favored by electron-withdrawing groups, such as nucleophilic acyl substitution.

Steric Effects:

In the context of 5-substituted indole-2-carbonyl chlorides, the steric effect of the halogen at the 5-position on the reactivity at the 2-position is generally considered to be minimal. The substituent is located on the benzo portion of the indole ring, which is relatively distant from the carbonyl chloride group at the 2-position of the pyrrole ring.

However, the size of the halogen atom (van der Waals radius: F < Cl < Br < I) could potentially play a minor role in certain scenarios. For instance, in reactions involving very bulky nucleophiles or in cases where the transition state is highly crowded, the larger halogens (bromo and iodo) might introduce a small degree of steric hindrance. This could slightly disfavor the approach of the nucleophile to the carbonyl carbon, potentially leading to a modest decrease in the reaction rate compared to what would be expected based on electronic effects alone.

In most common synthetic applications, however, the electronic effects of the halogen substituent are the dominant factor in determining the reactivity and outcome of the reaction pathways of 5-halo-1H-indole-2-carbonyl chlorides.

Table 2: Summary of Electronic and Steric Effects of Halogen Substituents

Halogen Substituentvan der Waals Radius (Å)Electronic Effect on Carbonyl CarbonSteric Hindrance at C-2
Fluoro1.47Strongest electron withdrawalMinimal
Chloro1.75Strong electron withdrawalMinimal
Bromo1.85Moderate electron withdrawalPotentially minor
Iodo1.98Weakest electron withdrawalPotentially minor

The steric hindrance is predicted to be minimal due to the distance between the 5-substituent and the 2-carbonyl chloride.

Applications in Advanced Organic Synthesis and Chemical Biology

Building Blocks for Complex Heterocyclic Scaffolds

5-chloro-1H-indole-2-carbonyl chloride serves as a foundational component for the assembly of more elaborate molecular architectures, particularly those centered around the indole (B1671886) nucleus. Its reactivity allows for the systematic construction of both substituted and fused indole ring systems.

Synthesis of Substituted Indole Derivatives with Diverse Structures

The indole scaffold is a prominent feature in many biologically active compounds. The ability to introduce a variety of substituents onto this core structure is crucial for modulating the pharmacological properties of the resulting molecules. This compound is an excellent starting material for creating libraries of substituted indole derivatives. For instance, it can be readily converted into 5-substituted indol-2,3-diones, which are important intermediates for a range of biologically active compounds researchgate.net. The synthesis of these diones can be optimized from 4-substituted anilines in a two-step process involving amidation and cyclization, with total yields ranging from 51-68% researchgate.net.

Furthermore, the related 5-chloro-indole-2-carboxylates have been used to generate a novel series of derivatives with significant antiproliferative activity mdpi.comnih.govresearchgate.net. These compounds demonstrate the versatility of the 5-chloro-indole scaffold in creating structurally diverse molecules with potential therapeutic applications. The synthesis of indole-2-carboxamides from 5-chloro-1H-indole-2-carboxylic acid has also been explored to investigate their antiplasmodial activity, highlighting the importance of the 5-chloro indole scaffold for its potency and metabolic stability acs.org.

Construction of Fused Indole Ring Systems

The development of methodologies for constructing fused indole ring systems is an active area of research in organic synthesis. These polycyclic structures are often found in natural products and pharmacologically active compounds. While direct examples of using this compound for this purpose are not extensively detailed in the provided context, the general principles of indole chemistry suggest its potential in such transformations. For example, indole derivatives can undergo cyclization reactions to form fused systems metu.edu.tr. The reactivity of the acyl chloride in this compound could be harnessed to introduce functionalities that facilitate intramolecular cyclizations, leading to the formation of fused heterocyclic systems. Research into the synthesis of fused indoline-based scaffolds has demonstrated the use of indoles in cycloaddition reactions to generate complex tetracyclic systems polimi.it.

Precursors for Bioactive Molecule Synthesis

The 5-chloro-indole framework is a recurring motif in a variety of bioactive molecules. This compound, as a reactive precursor, plays a pivotal role in the synthesis of compounds targeting a range of biological processes.

Design and Synthesis of Indole-Based Modulators (e.g., CB1 receptor allosteric modulators)

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR), is a significant target for the treatment of various disorders, including pain, addiction, and appetite dysregulation nih.gov. Allosteric modulation of this receptor offers a nuanced approach to fine-tuning its function nih.gov. Indole-2-carboxamides have emerged as a promising class of CB1 receptor allosteric modulators nih.govresearchgate.net.

Specifically, derivatives of this compound have been instrumental in this area. The synthesis and pharmacological characterization of two such indole-2-carboxamides, ICAM-a and ICAM-b, revealed their ability to enhance the binding of agonists to the CB1 receptor nih.gov. These compounds were synthesized by coupling 5-chloro-3-alkyl-indole-2-carboxylic acids with 2-(4-(piperidin-1-yl)phenyl)ethanamine nih.gov. The presence of the 5-chloro substituent on the indole ring is a feature of potent CB1 allosteric modulators bohrium.com. Structure-activity relationship (SAR) studies have confirmed that the indole-2-carboxamide scaffold is a viable template for developing these modulators nih.govnih.gov.

Pharmacological Data of Indole-2-Carboxamide CB1 Allosteric Modulators
CompoundDescriptionEffect on Agonist BindingSignaling Pathway Modulation
ICAM-a5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamideEnhanced CP55,940 binding-
ICAM-b5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamideStrongest positive cooperativity for enhancing agonist bindingNegative modulatory effects on G-protein-coupling; Induced β-arrestin-mediated downstream activation of ERK signaling

Preparation of Enzyme Inhibitors (e.g., Bruton's Tyrosine Kinase (BTK) Inhibitors)

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in B-cell signaling and has become a validated target for the treatment of B-cell malignancies and autoimmune diseases semanticscholar.orgchemrxiv.orgchemrxiv.org. The development of potent and selective BTK inhibitors is a major focus of medicinal chemistry research.

The 5-substituted oxindole scaffold, which can be derived from 5-chloro-indole precursors, has been identified as a promising framework for the design of novel BTK inhibitors semanticscholar.orgchemrxiv.org. A series of novel N,9-diphenyl-9H-purin-2-amine derivatives have been synthesized and identified as potent BTK inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range, comparable to the approved drug ibrutinib nih.gov. While not directly synthesized from this compound, the broader class of indole-containing compounds demonstrates the utility of this scaffold in targeting BTK google.com.

Research has led to the identification of oxindole derivatives with selective cytotoxicity against BTK-expressing cancer cell lines semanticscholar.orgchemrxiv.org. For instance, a study identified four new oxindole compounds that displayed potent activity against BTK-high RAMOS cells, with IC50 values in the low sub-micromolar range chemrxiv.org.

Activity of N,9-Diphenyl-9H-purin-2-amine Derivatives as BTK Inhibitors
CompoundBTK IC50 (nM)Reference CompoundReference BTK IC50 (nM)
10d0.5AVL-2920.6
10i0.5Ibrutinib0.3
10j0.4

Exploration of Scaffolds for Antiproliferative Agents and Other Therapeutic Areas

The 5-chloro-indole moiety is a key structural feature in the development of novel antiproliferative agents that target various signaling pathways implicated in cancer progression. Mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways are critical targets for anticancer drug development due to their over-activation in numerous malignancies mdpi.comnih.govresearchgate.net.

A novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been designed and synthesized as potent inhibitors of these mutant pathways mdpi.comnih.govresearchgate.net. Several of these compounds exhibited significant antiproliferative activity with GI50 values in the nanomolar range mdpi.comnih.gov. Notably, the m-piperidinyl derivative 3e was found to be a more potent EGFR inhibitor than the reference drug erlotinib, with an IC50 value of 68 nM compared to 80 nM for erlotinib mdpi.comnih.gov. These compounds also demonstrated promising activity against BRAFV600E mdpi.com. The indole scaffold is a well-established pharmacophore in the development of anti-lung cancer agents nih.gov.

Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives
CompoundDescriptionEGFR Inhibition (IC50)GI50 Range (Antiproliferative Activity)
3a-eSeries of 5-chloro-indole-2-carboxylates68 nM - 89 nM29 nM - 78 nM
3em-piperidinyl derivative68 nM-
Erlotinib (Reference)-80 nM-

Precursor Role in the Synthesis of Established Pharmaceuticals (e.g., Diazepam precursors)

While this compound is a versatile reagent for introducing the 5-chloroindole-2-carbonyl moiety into molecules, its direct role as a precursor in the established industrial synthesis of Diazepam is not prominently documented in publicly available chemical literature. A review of common synthetic pathways for Diazepam reveals that precursors such as 2-amino-5-chlorobenzophenone or derivatives of 5-chloroanthranilic acid are more frequently employed.

However, the parent compound, 5-chloro-1H-indole-2-carboxylic acid, from which the carbonyl chloride is synthesized, is a significant building block in pharmaceutical development. chemimpex.com It serves as a key intermediate in the synthesis of various indole-based drugs that are investigated for their therapeutic properties against a spectrum of diseases, including cancer and neurological disorders. chemimpex.com One of the synthetic routes to Diazepam does involve a Fischer Indole Synthesis to create an N-methyl-5-chloro-3-phenyl indole-2-carboxylic acid ethyl ester, which is a different, more complex indole derivative. This intermediate then undergoes an oxidative opening of the indole ring to form an aminobenzophenone derivative that is subsequently cyclized to yield Diazepam. This highlights the utility of the indole framework in constructing the benzodiazepine core, even if this compound itself is not a direct starting material for Diazepam.

Utility in Material Science and Polymer Chemistry

The application of this compound in the fields of material science and polymer chemistry is not well-documented in available research literature.

Synthesis of Functional Materials with Specific Properties

There is limited to no specific information available regarding the use of this compound for the synthesis of functional materials with specific properties.

Preparation of Specialty Polymers and Surfactants

Similarly, the use of this compound in the preparation of specialty polymers and surfactants has not been detailed in the surveyed scientific literature.

Chemical Probe Development and Pathway Elucidation

The 5-chloroindole scaffold is a valuable pharmacophore in medicinal chemistry and chemical biology. This compound serves as a reactive precursor to synthesize a variety of derivatives, such as amides and esters, which can be used as chemical probes to explore biological systems.

Application in Chemical Biology Research to Probe Biological Pathways

Small organic molecules are fundamental tools in chemical biology for the temporal and dose-dependent control of their biological targets. mdpi.com The development of such chemical probes allows for the precise perturbation and investigation of signal transduction pathways. mdpi.com Derivatives of 5-chloro-1H-indole-2-carboxylic acid have been synthesized and investigated as potent inhibitors of pathways implicated in cancer, such as the EGFR and BRAF signaling pathways. mdpi.com For instance, novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been developed and studied for their potential to inhibit mutant forms of these proteins. mdpi.com The 5-chloro-indole moiety of these compounds has been observed to fit into the hydrophobic pocket of the enzyme's active site, forming crucial interactions. mdpi.com This demonstrates the utility of the 5-chloroindole skeleton, accessible via its carbonyl chloride derivative, in generating probes for oncogenic pathway elucidation.

Development of Tools for Investigating Molecular Mechanisms (e.g., anti-inflammatory modulation)

The indole nucleus is a privileged structure in the development of anti-inflammatory agents. The parent acid, 5-chloroindole-2-carboxylic acid, is noted as a key intermediate in the development of anti-inflammatory drugs. chemimpex.com By converting the carboxylic acid to the more reactive this compound, chemists can readily synthesize libraries of amide and ester derivatives to probe the molecular mechanisms of inflammation.

Research has shown that various indole derivatives can act as potent anti-inflammatory agents. For example, novel indole derivatives have been designed and synthesized as inhibitors of the stimulator of interferon genes (STING) pathway, which can trigger inflammatory damage when constantly activated. nih.gov One such derivative demonstrated more potent STING inhibitory activity than the reference compound H151 and was effective in a mouse model of acute kidney injury. nih.gov Furthermore, indole-2-carboxamides have been explored as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which plays a central role in pain and inflammation. mdpi.com In another study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and showed effective inhibition of the release of pro-inflammatory cytokines such as NO, IL-6, and TNF-α. nih.gov

These examples underscore the importance of the 5-chloroindole-2-carbonyl scaffold in generating new molecular tools to investigate and modulate inflammatory pathways. The data below summarizes findings on related indole derivatives in anti-inflammatory research.

Table 1: Research Findings on Indole Derivatives in Anti-inflammatory Modulation

Compound Class Target/Pathway Key Findings
Indole derivatives STING-dependent inflammation A novel derivative showed potent STING inhibitory activity with IC50 values of 0.14 µM and 0.39 µM in different cell lines and was effective in an animal model of acute kidney injury. nih.gov
Indole-2-carboxamides TRPV1 ion channel Novel and selective agonists for the TRPV1 ion channel were developed, which is a key target for antinociceptive and anti-inflammatory agents. mdpi.com
Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives Pro-inflammatory cytokines (NO, IL-6, TNF-α) Most of the synthesized compounds effectively inhibited the LPS-induced production of pro-inflammatory cytokines in RAW264.7 cells. nih.gov

Applications in Corrosion Inhibition

While direct studies on the corrosion inhibition properties of this compound are not extensively available in the reviewed scientific literature, the broader class of indole derivatives has been the subject of significant research in this field. The insights from these studies on related compounds, particularly those featuring chloro and carbonyl functional groups, provide a strong basis for understanding the potential applications and mechanisms of this compound as a corrosion inhibitor.

Indole and its derivatives are recognized for their potential to protect various metals and alloys, such as mild steel and aluminum, from corrosion, especially in acidic environments. researchgate.netmdpi.com Their effectiveness is largely attributed to the presence of the indole ring, a bicyclic aromatic heterocycle containing a nitrogen atom. This structure is rich in π-electrons and, along with the lone pair of electrons on the nitrogen atom, can interact with the vacant d-orbitals of metal surfaces. This interaction facilitates the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. manipal.edu

The general mechanism of corrosion inhibition by indole derivatives involves the blocking of active corrosion sites on the metal surface. This can occur through two main types of adsorption: physisorption and chemisorption. Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of a coordinate bond between the inhibitor and the metal. The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the indole structure makes these molecules particularly effective at adsorbing onto metal surfaces. manipal.edu

Research on various indole derivatives has consistently shown that their inhibition efficiency increases with concentration. researchgate.netelectrochemsci.orgresearchgate.net This is because higher concentrations lead to greater surface coverage by the inhibitor molecules. Furthermore, many indole derivatives have been identified as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.netelectrochemsci.org

The following table summarizes the research findings on the corrosion inhibition efficiency of various indole derivatives, which can serve as a reference for the potential efficacy of this compound.

Compound NameMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dioneMild Steel1M H₃PO₄91 researchgate.net
2-(1H-indol-3-yl)acetohydrazide (IAH)Mild Steel0.5 M HCl80.4 manipal.edu
4-(1H-indol-3-yl)butanehydrazide (IBH)Mild Steel0.5 M HCl94.1 manipal.edu
Ethyl 3-formyl-1H-indol-2-carboxylate (FIC)Mild Steel0.5 M H₂SO₄76.2 mdpi.com
2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI)Mild Steel0.5 M H₂SO₄81.2 mdpi.com
Indole-2-carboxylic acid (ICA)Aluminum Alloy4 M NaOH54.0 nih.gov
5-aminoindole (5-AI)Mild Steel0.5 M HCl90 researchgate.net

Based on the collective evidence from studies on analogous compounds, it is plausible to hypothesize that this compound would also exhibit significant corrosion inhibition properties. The presence of the chloro group (an electron-withdrawing group) and the carbonyl chloride group would influence the electron density distribution of the indole ring, which in turn would affect its adsorption characteristics on a metal surface. The lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the indole ring, would be the primary centers for adsorption.

Computational and Theoretical Investigations of 5 Chloro 1h Indole 2 Carbonyl Chloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research. They are used to predict molecular properties by solving the Schrödinger equation, providing a detailed picture of electron distribution and energy.

The electron density distribution in a molecule dictates its physical and chemical properties, including its reactivity and intermolecular interactions. For 5-chloro-1H-indole-2-carbonyl chloride, the indole (B1671886) ring system, the electron-withdrawing chlorine atom at the C5 position, and the carbonyl chloride group at the C2 position are the key determinants of its electronic landscape.

Table 1: Selected Geometric and Displacement Parameters for 5-Chloro-1H-indole-3-carboxylic acid nih.gov

AtomU¹¹U²²U³³U¹²U¹³U²³
Cl10.0648 (3)0.0559 (3)0.0337 (2)-0.0029 (2)-0.00505 (19)0.00701 (18)
O20.0590 (8)0.0296 (6)0.0321 (6)0.0024 (5)0.0016 (5)-0.0019 (5)
O10.0401 (7)0.0315 (6)0.0314 (6)0.0049 (5)0.0033 (5)-0.0062 (5)
N10.0353 (7)0.0314 (7)0.0234 (6)0.0003 (5)0.0007 (5)0.0011 (5)

Note: Atomic displacement parameters (Ų) provide insight into the thermal motion and positional uncertainty of atoms within the crystal lattice, which is related to the electron density distribution.

DFT calculations are instrumental in mapping reaction pathways by identifying and calculating the energies of reactants, products, transition states, and intermediates. This allows for the prediction of reaction feasibility and mechanisms. For derivatives of this compound, computational studies can elucidate the stability of key intermediates.

For instance, in the synthesis of antiproliferative indole-2-carboxamides, the parent compound or a protected version serves as a starting material. nih.gov The reaction of the corresponding carboxylic acid with various amines to form amides proceeds through a tetrahedral intermediate. Quantum chemical calculations can model this intermediate and the associated transition states, providing energy barriers that correlate with reaction rates. Similarly, in enzymatic reactions involving indole derivatives, computational analyses can elucidate how the active site stabilizes transition states. acs.org For example, studies on L-threonine aldolase (B8822740) have used quantum chemical calculations to map the entire reaction profile, showing that the bimolecular nucleophilic substitution (SN2) mechanism is energetically feasible, with calculated barriers for key steps. acs.org Such calculations can rule out alternative mechanisms, like SN1, by demonstrating prohibitively high energy barriers for the formation of intermediates such as carbocations. acs.org

Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. The resulting structure corresponds to the most stable conformation. For this compound, DFT calculations would predict a largely planar indole ring system, with some potential twisting around the C2-carbonyl bond. Experimental data from crystal structures of related compounds, like 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide, confirm the planarity of the indole ring. nih.gov

Interaction energy studies are crucial for understanding non-covalent interactions, such as those between a drug molecule and its biological target. Docking studies of 5-chloro-indole derivatives targeting the EGFR kinase domain provide excellent examples. nih.gov These studies show how the 5-chloro-indolyl moiety fits into a hydrophobic pocket. The calculations can quantify the energy of these interactions, including hydrogen bonds (e.g., between the indole NH and an aspartate residue) and ionic bonds, which are critical for binding affinity. nih.gov

Table 2: Crystal Data for a Derivative, 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide nih.gov

ParameterValue
FormulaC₁₆H₁₈ClN₃O
Molar Mass303.78 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.2727 (5)
b (Å)9.7977 (9)
c (Å)15.2380 (15)
α (°)102.229 (7)
β (°)95.732 (8)
γ (°)92.332 (7)
Volume (ų)763.94 (13)

Note: This data provides the fundamental unit cell dimensions for a crystalline derivative, which is determined by the molecule's optimized geometry and intermolecular interaction energies.

Molecular Modeling for Structure-Reactivity and Structure-Activity Relationships

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and dynamics, to study the relationship between a molecule's three-dimensional structure and its chemical reactivity or biological activity.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, rotation around the single bond connecting the indole ring to the carbonyl group is a key conformational variable. Studies on related benzoyl derivatives of heterocyclic systems have shown that two nearly planar conformers can exist in equilibrium, with the preferred conformation determined by steric and electronic factors. rsc.org

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By simulating the movements of atoms and molecules, MD can explore conformational landscapes, solvent effects, and the binding process of a ligand to a receptor. In the study of enzymatic reactions, MD simulations can be used to understand how a substrate enters and orients itself within an active site prior to reaction. acs.org For derivatives of this compound designed as enzyme inhibitors, MD simulations could reveal the stability of the ligand-protein complex, fluctuations in key interactions, and the role of water molecules in the binding site. wikipedia.org

Molecular modeling can predict the most likely sites of reaction on a molecule and map out the entire pathway of a chemical transformation. The electron density distribution, calculated via quantum mechanics, points to the electrophilic nature of the carbonyl carbon in this compound, making it highly susceptible to nucleophilic attack. This is the basis for its primary use as a synthon for creating indole-2-carboxamides, esters, and other derivatives.

Reaction pathway mapping for its derivatives has been demonstrated in computational studies of complex chemical and biochemical processes. For example, the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to form 2H-azirine-2-carbonyl chloride involves a series of intermediates and transition states that can be mapped computationally. mdpi.com Similarly, the multi-step mechanism of an LTA-catalyzed SN2 reaction was elucidated using quantum chemical calculations, which provided a detailed energy profile of the entire pathway, from substrate binding to product release. acs.org These approaches allow researchers to understand reaction mechanisms in detail, rationalize experimental observations, and predict the outcomes of new reactions.

Molecular Docking Analysis for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein.

Derivatives of 5-chloro-indole have been the subject of numerous molecular docking studies to elucidate their potential as therapeutic agents. For instance, a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized and their binding interactions with the Epidermal Growth Factor Receptor (EGFR) protein were predicted using molecular docking. researchgate.net Similarly, novel 5-chloro-indole-2-carboxylate derivatives were evaluated for their inhibitory potential against mutant EGFR (EGFRT790M) and BRAFV600E pathways, which are significant targets in cancer therapy. mdpi.com

The docking studies for these derivatives revealed specific and strong interactions within the protein's binding pocket. The 5-chloro-indole moiety often participates in hydrophobic interactions and can form halogen bonds with key amino acid residues. mdpi.com For example, in one study, the chlorine atom formed a halogen bond with the key amino acid Cys532, while the indole-2-carboxylate (B1230498) portion engaged in hydrogen bonding and ionic interactions with Lys483. mdpi.com Another study highlighted that a selective indole derivative exhibited a high docking score of -2.808 kcal/mol against the spike glycoprotein (B1211001) of SARS-CoV-2. nih.gov These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential inhibitory activity.

Interactive Table: Molecular Docking Results for 5-Chloro-Indole Derivatives

Compound Type Target Protein Binding Score (kcal/mol) Key Amino Acid Interactions
5-chloro-indole-2-carboxylate derivative EGFRT790M -10.42 Met790, Lys745, Val726
5-chloro-indole-2-carboxylate derivative BRAFV600E Not Specified Cys532, Lys483, Trp531, Phe583

In Silico Screening and Predictive Property Assessment

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govupenn.edu It serves as a cost-effective and rapid alternative to high-throughput screening (HTS). nih.gov The process involves using methodologies like molecular docking to rapidly assess and prioritize compounds from vast chemical libraries for experimental testing. nih.govupenn.edu

The indole scaffold, due to its presence in a wide array of biologically active compounds and its ability to bind to diverse targets with high affinity, is a privileged structure in medicinal chemistry and a frequent component of screening libraries. nih.govnih.govirjmets.com Virtual screening campaigns have successfully identified indole derivatives as potential lead compounds for various therapeutic targets. nih.gov The process begins with a large database of compounds which are computationally docked into the active site of a target protein. jppres.com The results are then scored and ranked based on their predicted binding affinity, allowing researchers to select a smaller, more manageable set of promising candidates for synthesis and biological evaluation. researchgate.net

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Poor ADME properties are a major reason for the failure of drug candidates in later developmental stages. nih.gov In silico ADME prediction models provide a rapid and resource-efficient means to assess the drug-likeness of compounds and guide synthetic efforts toward molecules with more favorable pharmacokinetic profiles. japsonline.combiorxiv.org

For indole derivatives, including those with a 5-chloro substitution, computational tools are used to predict a range of physicochemical and pharmacokinetic properties. mdpi.com These predictions are often based on the molecule's structure and include parameters such as lipophilicity (log P), aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and adherence to established drug-likeness rules like Lipinski's rule of five. japsonline.comresearchgate.netnih.gov For example, a study on new 5-chloro-indole-2-carboxylate derivatives showed they possessed a favorable and safe pharmacokinetic profile based on in silico ADME predictions. mdpi.com These predictive assessments are vital for optimizing lead compounds, ensuring that newly synthesized analogs have a higher probability of success in preclinical and clinical development. nih.gov

Interactive Table: Predicted ADME Properties for Representative Indole Derivatives

ADME Parameter Predicted Outcome/Value Significance in Drug Design
Lipinski's Rule Violations 0 Indicates good oral bioavailability and drug-like characteristics. nih.govresearchgate.net
Human Intestinal Absorption (HIA) Good Suggests the compound is likely to be well-absorbed from the gut. japsonline.com
Blood-Brain Barrier (BBB) Penetration No/Low Indicates the compound is less likely to cross into the brain, which can be desirable to avoid central nervous system side effects. japsonline.com
CYP450 2D6 Inhibition Non-inhibitor Predicts a lower likelihood of drug-drug interactions involving this key metabolic enzyme. japsonline.com

Intermolecular Interactions and Self-Assembly Studies

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. rsc.org These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, can lead to the spontaneous self-assembly of molecules into larger, well-defined structures such as dimers, fibers, or toroidal arrays. rsc.org

The structure of this compound, featuring an indole N-H group, an electron-rich aromatic system, and polar carbonyl and chloro groups, provides multiple sites for engaging in such intermolecular interactions. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating the formation of hydrogen-bonded dimers or polymeric chains. Furthermore, the planar indole ring system is prone to π-π stacking interactions, which can contribute to the stability of larger assemblies. Theoretical studies on related indole derivatives have explored these donor-acceptor interactions and their role in forming supramolecular structures. acs.org Such investigations into dimerization and self-assembly are fundamental to understanding the material properties and solid-state behavior of these compounds.

Indole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, such as mild steel and carbon steel, in acidic environments. mdpi.comresearchgate.net The mechanism of inhibition primarily involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. hw.ac.ukhw.ac.uk This adsorption can occur through physical (physisorption) or chemical (chemisorption) interactions. hw.ac.uk

Computational studies, often using density functional theory (DFT), are employed to understand the adsorption mechanism at a molecular level. mdpi.com The this compound molecule possesses several features that promote strong adsorption. The indole ring's π-electrons, along with the lone pair electrons on the nitrogen and oxygen atoms, can interact with the vacant d-orbitals of the metal atoms. researchgate.net The chlorine substituent can also influence the electronic distribution of the molecule and its interaction with the surface. Studies on structurally similar compounds, such as 5-chloro-1H-indole-2,3-dione derivatives, have demonstrated high inhibition efficiencies (up to 91%) on mild steel in acidic solutions. jmaterenvironsci.comresearchgate.net These studies confirm that the adsorption process often follows established models like the Langmuir adsorption isotherm and is primarily due to the formation of a stable, protective film of inhibitor molecules on the metal surface. researchgate.net

Future Directions and Research Perspectives

Development of Greener and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes. Future research on 5-chloro-1H-indole-2-carbonyl chloride will likely focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

Key areas of development include:

Catalyst Innovation : Research into novel catalytic systems can offer alternatives to traditional methods that often rely on stoichiometric and hazardous reagents like thionyl chloride or oxalyl chloride for the synthesis of acyl chlorides from carboxylic acids. chemicalbook.comgoogle.com The exploration of solid-supported catalysts or biocatalytic methods could lead to milder reaction conditions, easier product purification, and catalyst recyclability.

Alternative Solvents : Moving away from conventional chlorinated solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a critical goal. nih.govscispace.com Research has demonstrated the feasibility of direct functionalization of indoles in aqueous media, a principle that could be extended to the synthesis and subsequent reactions of indole (B1671886) acyl chlorides. nih.govscispace.com

Multi-Component Reactions (MCRs) : Designing one-pot, multi-component reactions that utilize this compound would significantly improve process efficiency. researchgate.netnih.gov Innovative MCRs can assemble complex indole-containing scaffolds in a single step from simple, readily available starting materials, thereby reducing waste and energy consumption. rsc.orgrsc.orgrug.nl For instance, an Ugi-type reaction involving this acyl chloride could rapidly generate diverse libraries of indole-2-carboxamides. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indole Derivatives
ParameterTraditional MethodsPotential Green/Sustainable Methods
Catalysts Stoichiometric Lewis acids, hazardous reagents (e.g., PCl5, SOCl2)Recyclable solid acids, metal catalysts, biocatalysts researchgate.net
Solvents Chlorinated hydrocarbons (e.g., CH2Cl2, CHCl3) organic-chemistry.orgWater, ethanol, ionic liquids, supercritical CO2nih.govrsc.org
Reaction Type Stepwise synthesis with intermediate isolationOne-pot multi-component reactions (MCRs), tandem/domino reactions rsc.orgrsc.org
Energy Input Often requires high temperatures and prolonged heatingMicrowave-assisted synthesis, lower reaction temperatures organic-chemistry.org
Atom Economy Moderate to low, significant byproduct formationHigh, minimizes waste by incorporating most atoms into the final product rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The acyl chloride moiety makes this compound a highly reactive electrophile, primarily used in acylation reactions with nucleophiles like amines, alcohols, and arenes (via Friedel-Crafts acylation). organic-chemistry.orgnih.govresearchgate.net Future research will aim to uncover and harness new modes of reactivity beyond these conventional transformations.

Promising research avenues include:

Transition Metal-Catalyzed Cross-Coupling : The development of methods for the cross-coupling of acyl chlorides with organometallic reagents has expanded their synthetic utility. organic-chemistry.org Investigating the participation of this compound in reactions like Suzuki, Sonogashira, or Heck couplings could open pathways to novel ketone-containing indole structures.

Domino and Cascade Reactions : Designing cascade sequences initiated by the acylation step could lead to the rapid construction of complex polycyclic indole alkaloids. organic-chemistry.org For example, an initial intermolecular acylation could be followed by an intramolecular cyclization, creating multiple rings in a single synthetic operation.

Photoredox and Electrochemical Methods : Modern synthetic methods employing photoredox catalysis or electrochemistry offer unique reactivity under mild conditions. Exploring the behavior of this compound under these conditions could reveal unprecedented transformations, such as radical-based reactions, that are inaccessible through traditional thermal methods.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale batch synthesis to industrial-scale production often presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions for safer, more efficient, and scalable production of chemical intermediates and final products. uc.pt

The application of these technologies to the synthesis and use of this compound could involve:

Continuous Flow Synthesis : Performing the synthesis of this compound in a continuous flow reactor can enhance safety by minimizing the accumulation of reactive intermediates and improve control over reaction parameters like temperature and mixing. rsc.orgmdpi.com This approach is particularly advantageous for exothermic reactions.

Automated Library Synthesis : Integrating flow reactors with automated liquid handling and purification systems can enable the rapid synthesis of large libraries of derivatives from this compound. nih.govrsc.orgnih.gov This high-throughput synthesis capability is invaluable for drug discovery and materials science, allowing for the efficient exploration of structure-activity relationships. rug.nlscribd.com The scalability of such automated processes has been demonstrated, showing utility from nanoscale screening to milligram-scale preparative synthesis. nih.govnih.gov

Table 2: Advantages of Flow Chemistry and Automation for Indole Synthesis
TechnologyKey AdvantagesRelevance to this compound
Continuous Flow Chemistry Enhanced safety, precise control over reaction parameters, improved heat and mass transfer, easy scalability. uc.ptmdpi.comSafer handling of reactive acyl chloride; consistent product quality; potential for on-demand production. rsc.org
Automated Synthesis Platforms High-throughput experimentation, rapid library generation, miniaturization reduces waste, efficient data collection. nih.govrsc.orgnih.govAccelerated discovery of new bioactive compounds by reacting the acyl chloride with diverse nucleophile libraries. scribd.com
Telescoped Reactions Combines multiple synthetic steps without intermediate purification, reducing solvent use and waste.In-line generation of the acyl chloride and immediate use in a subsequent reaction, avoiding isolation of the sensitive intermediate.

Advanced Computational Design and Optimization of Indole-Based Chemical Entities

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties. espublisher.comijpsjournal.com For derivatives of this compound, these in silico methods can guide synthetic efforts and accelerate the discovery process.

Future applications include:

Structure-Based Drug Design : If a biological target is known, molecular docking and dynamic simulations can be used to design potent and selective inhibitors based on the 5-chloro-1H-indole scaffold. nih.govnih.govresearchgate.net These studies can predict binding modes and affinities, helping to prioritize which derivatives to synthesize. researchgate.netmdpi.com

QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of indole derivatives with their biological activity or physical properties. niscpr.res.inresearchgate.net These models can then be used to predict the activity of virtual compounds and guide the optimization of lead structures. rsc.org

ADME/Tox Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of new chemical entities. niscpr.res.in Applying these predictive models early in the design phase can help to eliminate compounds with unfavorable pharmacokinetic profiles, saving time and resources. nih.govresearchgate.net

Synergistic Approaches Combining Synthetic and Computational Research for Targeted Applications

The most powerful approach to modern chemical research involves a close feedback loop between computational design and experimental work. This synergistic strategy ensures that synthetic efforts are focused on the most promising molecules, while experimental results are used to refine and validate computational models. orientjchem.orgespublisher.com

For this compound, this integrated approach could be applied to various fields:

Anticancer Drug Discovery : Computational studies can identify key interactions between indole derivatives and protein targets like kinases or apoptosis regulators (e.g., Bcl-2). orientjchem.orgnih.govnih.govresearchgate.net Guided by these in silico insights, synthetic chemists can prepare targeted derivatives of this compound, which are then evaluated in biological assays. The results of these assays provide crucial data for the next cycle of computational design and optimization. nih.govrsc.org

Development of Novel Materials : Computational methods can predict the electronic and photophysical properties of new indole-based materials. This allows for the in silico design of compounds with specific characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. Synthetic chemists can then target the synthesis of the most promising candidates identified through computation.

This iterative cycle of design, synthesis, and testing represents the future of targeted molecular innovation, where this compound can serve as a versatile starting point for the creation of a new generation of functional molecules.

Q & A

Q. What are the recommended methods for synthesizing 5-chloro-1H-indole-2-carbonyl chloride, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves chlorination of indole precursors followed by carbonyl chloride formation. For example:

Start with 5-chloroindole-2-carboxylic acid (molecular formula: C₉H₆ClNO₂; average mass: 195.60 g/mol) .

React with thionyl chloride (SOCl₂) under anhydrous conditions to form the acyl chloride.

Monitor reaction progress via TLC or NMR to confirm intermediate formation.
Characterization : Use FT-IR to confirm the carbonyl chloride peak (~1770 cm⁻¹) and LC-MS for purity analysis. Compare spectral data with structurally similar compounds (e.g., 1H-indole-5-carbonyl chloride, CAS 161397-68-8) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Protective Equipment : Use NIOSH-approved respirators (P95 or OV/AG/P99 filters) and chemical-resistant gloves (e.g., nitrile) to prevent inhalation/skin contact .
  • Ventilation : Conduct reactions in a fume hood to avoid vapor accumulation.
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services to prevent environmental contamination .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Elemental Analysis : Compare experimental C, H, N, and Cl content with theoretical values (e.g., C: 55.2%, H: 2.5%, Cl: 18.1%) .
  • Melting Point : Cross-check with literature values if available (note: limited data exists for this compound; prioritize spectroscopic methods) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of indole-based acyl chlorides under varying conditions?

  • Methodological Answer :
  • Controlled Experiments : Systematically vary solvents (e.g., DCM vs. THF), temperatures, and catalysts (e.g., DMAP) to study reaction outcomes.
  • Computational Modeling : Use software like MOE (Molecular Operating Environment) to simulate electron density maps and predict nucleophilic attack sites .
  • Kinetic Studies : Employ stopped-flow spectroscopy to monitor reaction intermediates and identify rate-limiting steps.

Q. How can the stability of this compound be optimized during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Store under inert gas (argon) at -20°C in amber glass vials to prevent hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze by HPLC to detect decomposition products (e.g., carboxylic acid derivatives) .

Q. What advanced analytical techniques are suitable for studying the electronic effects of the chloro substituent on reactivity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to assess steric/electronic influences of the chloro group .
  • DFT Calculations : Compare HOMO/LUMO energies of 5-chloro vs. unsubstituted indole derivatives to predict electrophilicity .
  • NMR Spectroscopy : Use ¹³C NMR to observe deshielding effects on the carbonyl carbon due to electron-withdrawing Cl .

Key Research Considerations

  • Synthetic Challenges : Limited data on physical properties (e.g., melting point) necessitates reliance on spectroscopic validation .
  • Safety Compliance : Adhere to OSHA/NIOSH guidelines for halogenated compound handling .
  • Interdisciplinary Approaches : Combine experimental and computational methods to address mechanistic uncertainties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.